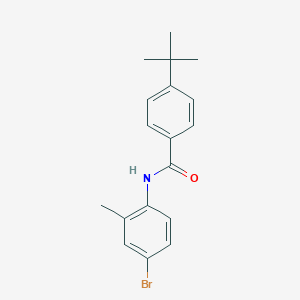
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide, also known as BMTB, is a compound that has gained attention in the scientific community due to its potential applications in various research fields. BMTB is a small molecule that belongs to the class of benzamides, which are known to have various biological activities.
Mécanisme D'action
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide exerts its biological activities by modulating the activity of GABA receptors. GABA receptors are ionotropic receptors that are responsible for inhibitory neurotransmission in the brain. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide enhances the activity of GABA receptors by binding to a specific site on the receptor, which results in an increase in chloride ion influx into the neuron. This increase in chloride ion influx hyperpolarizes the neuron, making it less likely to fire an action potential. This property of N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide enhances the activity of GABA receptors and inhibits the growth of cancer cells by inducing apoptosis. In vivo studies have shown that N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has anxiolytic and anticonvulsant effects in animal models. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has also been shown to have a low toxicity profile, making it a potential candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular signaling pathways. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide also has a high purity, which ensures reproducibility of experimental results. However, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to prepare stock solutions. N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide also has a short half-life, which can limit its effectiveness in certain experimental settings.
Orientations Futures
For research on N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide include investigating its potential as a therapeutic agent, developing new benzamide derivatives, elucidating its anti-cancer mechanisms, and determining optimal dosage and administration routes.
Méthodes De Synthèse
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide can be synthesized using a straightforward method involving the reaction of 4-bromo-2-methylbenzoic acid with tert-butylamine and thionyl chloride followed by reaction with ammonia. This method yields N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide as a white crystalline solid with a high purity.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been found to have potential applications in various research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been shown to enhance the activity of GABA receptors, which are important for regulating neuronal excitability. This property of N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide makes it a potential candidate for the treatment of neurological disorders such as epilepsy and anxiety. In cancer research, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis. This property of N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide makes it a potential candidate for the development of anti-cancer drugs. In drug discovery, N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide has been used as a lead compound for the development of new benzamide derivatives with improved biological activities.
Propriétés
Formule moléculaire |
C18H20BrNO |
|---|---|
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
N-(4-bromo-2-methylphenyl)-4-tert-butylbenzamide |
InChI |
InChI=1S/C18H20BrNO/c1-12-11-15(19)9-10-16(12)20-17(21)13-5-7-14(8-6-13)18(2,3)4/h5-11H,1-4H3,(H,20,21) |
Clé InChI |
QHWIUASXIFNGNU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canonique |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,5-Dimethylphenyl [1,1'-biphenyl]-4-carboxylate](/img/structure/B291136.png)
![4-iodo-N-(6-{[(4-iodophenyl)sulfonyl]amino}hexyl)benzenesulfonamide](/img/structure/B291139.png)
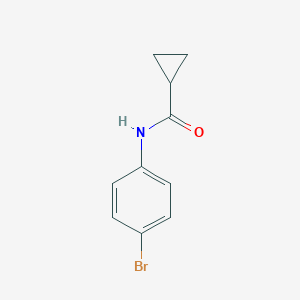
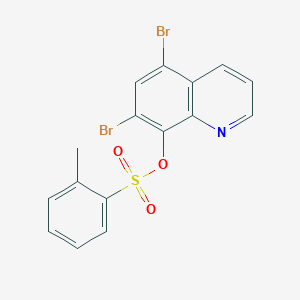


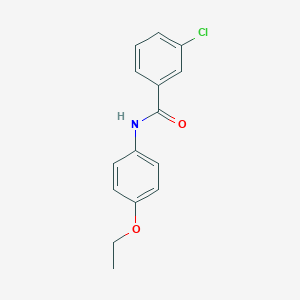

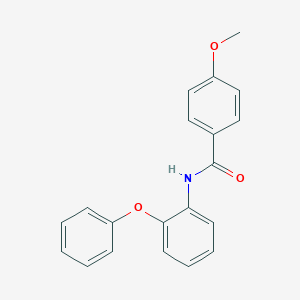

![4-(3-Oxo-1-{4-[(phenylsulfonyl)oxy]phenyl}-1,3-dihydro-2-benzofuran-1-yl)phenyl benzenesulfonate](/img/structure/B291152.png)

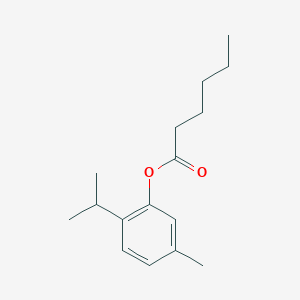
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexadecanamide](/img/structure/B291157.png)